molecular formula C34H30N2O2 B12510968 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12510968
M. Wt: 498.6 g/mol
InChI Key: LOSDBPFBRSDLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple phenyl groups and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole rings through cyclization reactions involving appropriate precursors. The cyclobutyl group is then introduced through a series of substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl groups and oxazole rings can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.

    4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the cyclobutyl group.

    2-Phenyl-4,5-dihydro-1,3-oxazole: A simpler analog with fewer phenyl groups.

Uniqueness

2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both cyclobutyl and multiple phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H30N2O2

Molecular Weight

498.6 g/mol

IUPAC Name

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2

InChI Key

LOSDBPFBRSDLIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.